

Spectroscopic and Analytical Characterization of Fmoc-Orn(Dde)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for N α -Fmoc-N δ -[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-ornithine (**Fmoc-Orn(Dde)-OH**), a critical building block in solid-phase peptide synthesis. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the δ -amino group allows for orthogonal deprotection strategies, enabling the synthesis of complex and modified peptides. This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and provides detailed experimental protocols for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of **Fmoc-Orn(Dde)-OH**. These values are based on the known chemical structure and typical spectroscopic behavior of the constituent functional groups.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~7.77-7.75	d	2H	Aromatic CH (Fmoc)
~7.65-7.63	d	2H	Aromatic CH (Fmoc)
~7.42-7.38	t	2H	Aromatic CH (Fmoc)
~7.33-7.29	t	2H	Aromatic CH (Fmoc)
~5.30	d	1H	α-СН
~4.40-4.20	m	3H	Fmoc-CH, Fmoc-CH ₂
~3.20	m	2H	δ-CH ₂
~2.40	S	4H	Dde-CH ₂
~2.05	S	3H	Dde-CH₃
~1.90-1.70	m	2H	β-CH ₂
~1.60-1.40	m	2H	y-CH₂
~1.05	S	6H	Dde-C(CH ₃) ₂

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Chemical Shift (δ) ppm	Assignment
~174.0	Carbonyl C (Carboxylic Acid)
~160.0	Carbonyl C (Dde)
~156.5	Carbonyl C (Fmoc)
~143.8	Aromatic C (Fmoc)
~141.3	Aromatic C (Fmoc)
~127.8	Aromatic CH (Fmoc)
~127.1	Aromatic CH (Fmoc)
~125.1	Aromatic CH (Fmoc)
~120.0	Aromatic CH (Fmoc)
~107.0	Vinylic C (Dde)
~67.0	Fmoc-CH ₂
~54.0	α-CH
~50.0	Dde-CH₂
~47.2	Fmoc-CH
~39.0	δ-CH ₂
~31.0	Dde-C(CH ₃) ₂
~29.0	β-CH ₂
~28.0	y-CH₂
~27.0	Dde-C(CH ₃) ₂
~18.0	Dde-CH₃

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
~3060-3040	Weak	Aromatic C-H stretch
~2960-2850	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic Acid and Fmoc Urethane)
~1650	Strong	C=O stretch (Dde and Amide I)
~1530	Strong	N-H bend (Amide II)
~1450, 1380	Medium	C-H bend (Aliphatic)
~1230	Strong	C-N stretch
~760, 740	Strong	Aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry Data

Parameter	Value	
Molecular Formula	C30H34N2O6[1][2][3]	
Molecular Weight	518.60 g/mol [1][2][3]	
Monoisotopic Mass	518.2417 Da	
Expected m/z [M+H]+	519.2495	
Expected m/z [M+Na]+	541.2314	
Expected m/z [M-H] ⁻	517.2342	

Experimental Protocols



Detailed methodologies for the spectroscopic analysis of **Fmoc-Orn(Dde)-OH** are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of Fmoc-Orn(Dde)-OH.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Temperature: 298 K.
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Temperature: 298 K.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').



- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid Fmoc-Orn(Dde)-OH sample directly onto the ATR crystal.
 - Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Instrument: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)

Sample Preparation:

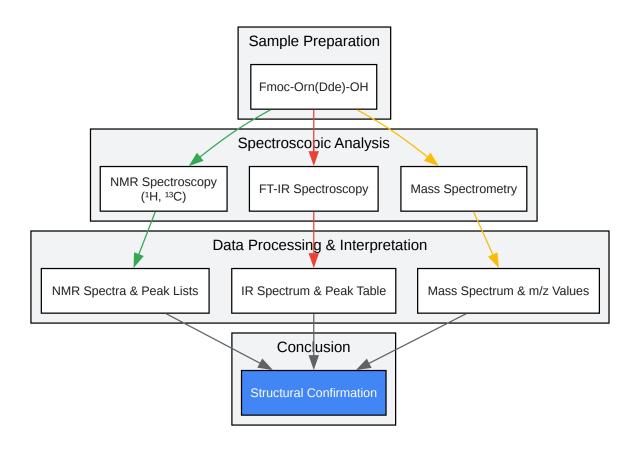


- Prepare a dilute solution of Fmoc-Orn(Dde)-OH (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
- A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion mode (positive or negative).
- Data Acquisition (Electrospray Ionization ESI):
 - Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
 - Ionization Mode: Positive or negative ion mode.
 - Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).
 - Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 100-1000).
 - Capillary Voltage: Typically 3-4 kV.
 - Nebulizing Gas: Nitrogen is commonly used.
 - Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peaks and any significant fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of **Fmoc-Orn(Dde)-OH**.





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Caption: Workflow for Spectroscopic Characterization.

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